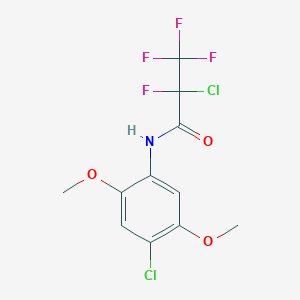
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of chloro and methoxy groups attached to a phenyl ring, along with a tetrafluoropropanamide moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide involves several steps. One common method starts with the preparation of the 4-chloro-2,5-dimethoxyphenyl precursor, which is then reacted with 2-chloro-2,3,3,3-tetrafluoropropanoyl chloride under controlled conditions. The reaction typically requires the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-Chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets. For instance, it has been shown to affect the intracellular signaling pathways of serotonin (5-hydroxytryptamine) and nitric oxide synthase (NOS). The compound can modulate the activity of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), leading to changes in nitric oxide levels and subsequent effects on smooth muscle contractility .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide include other chloro and methoxy-substituted phenyl derivatives. the presence of the tetrafluoropropanamide moiety makes this compound unique, as it imparts distinct chemical and biological properties. Other similar compounds include:
2-Chloro-N~1~-(3,4-dimethoxyphenyl)-2-phenylacetamide: Used as an isoquinoline precursor with biological activity.
4-Chloro-2,5-dimethoxyphenyl derivatives: Studied for their potential pharmacological effects.
The uniqueness of 2-chloro-N~1~-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide lies in its specific combination of functional groups, which confer unique reactivity and biological activity.
Properties
Molecular Formula |
C11H9Cl2F4NO3 |
|---|---|
Molecular Weight |
350.09 g/mol |
IUPAC Name |
2-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2,3,3,3-tetrafluoropropanamide |
InChI |
InChI=1S/C11H9Cl2F4NO3/c1-20-7-4-6(8(21-2)3-5(7)12)18-9(19)10(13,14)11(15,16)17/h3-4H,1-2H3,(H,18,19) |
InChI Key |
NBLGHNDAGNHFQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(C(F)(F)F)(F)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(4-methoxyphenyl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887349.png)
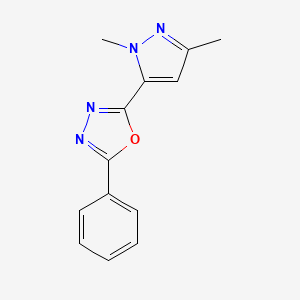

![2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10887373.png)
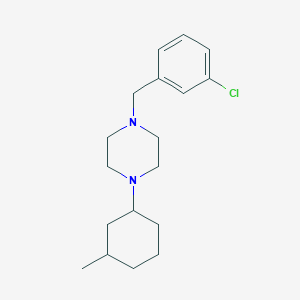
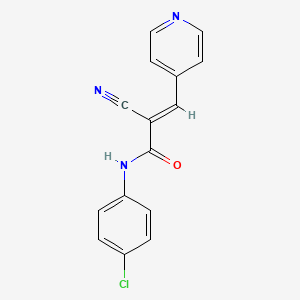
![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10887392.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10887405.png)
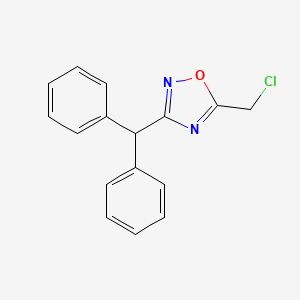
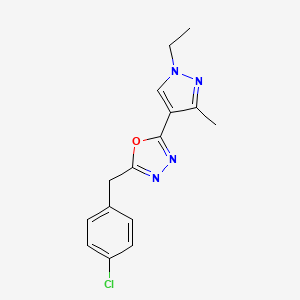

![2-iodo-6-methoxy-4-[(E)-(2-{[2-(1H-pyrrol-1-yl)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B10887423.png)
